(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one
Description
The compound "(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one" is a bicyclic enone derivative featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core linked to a 2,5-difluorophenyl-substituted propenone moiety. Its structural uniqueness arises from the fused bicyclic system, which combines oxygen and nitrogen heteroatoms, and the (E)-configured α,β-unsaturated ketone.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c15-10-2-3-13(16)9(5-10)1-4-14(18)17-7-12-6-11(17)8-19-12/h1-5,11-12H,6-8H2/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPSKUGPWPVFI-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C=CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CO2)C(=O)/C=C/C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic framework that combines a 2-oxa-5-azabicyclo[2.2.1]heptane moiety with a difluorophenyl group. Its molecular formula is CHFN\O, and it has a molecular weight of approximately 235.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHFN\O |
| Molecular Weight | 235.24 g/mol |
| Purity | ≥98% |
| Appearance | Off-white solid |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems.
The proposed mechanism involves modulation of gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By enhancing GABAergic activity, the compound may exert anxiolytic and anticonvulsant effects similar to other known GABA receptor modulators such as baclofen and pregabalin .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:
- Neuropharmacological Studies : A study demonstrated that derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane exhibited significant anxiolytic effects in animal models, suggesting that modifications to this scaffold can enhance therapeutic efficacy against anxiety disorders .
- Synthesis and Structure Activity Relationship (SAR) : Research highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents at specific positions on the bicyclic core were found to influence receptor binding affinity and selectivity .
- Comparative Analysis : A comparative study showed that compounds with similar bicyclic structures displayed varying degrees of activity against epilepsy models, indicating that this compound may also be effective in treating seizure disorders due to its structural similarities to established anticonvulsants .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For example, derivatives of bicyclic compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of compounds based on the bicyclic framework, demonstrating significant cytotoxic effects against human cancer cell lines, including breast and lung cancers .
Antiviral Properties
The unique structure of (E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one may also be explored for antiviral applications. Compounds derived from similar bicyclic systems have shown efficacy against various viral targets, including influenza A virus polymerase . The interaction with viral proteins could inhibit replication, making this compound a candidate for further antiviral drug development.
Agrochemical Uses
The compound's structural characteristics may lend themselves to applications in agrochemicals, particularly as herbicides or insecticides. The bicyclic framework can enhance the stability and efficacy of agrochemical formulations, potentially leading to improved pest control measures.
Material Science Applications
In material science, compounds with bicyclic structures are often utilized in the synthesis of polymers and other materials due to their unique physical properties. The stability and reactivity of this compound can be harnessed for creating novel materials with specific mechanical or chemical properties.
Synthesis and Biological Evaluation
A study published in Molecules detailed the synthesis of various derivatives of bicyclic compounds similar to this compound, assessing their biological activities through in vitro assays against cancer cell lines . The results indicated that modifications to the bicyclic system significantly influenced biological activity, suggesting that further optimization could yield even more potent compounds.
In Silico Studies
Computational studies have also been conducted to predict the binding affinities of this compound to various biological targets. These studies provide insight into how structural modifications can enhance or reduce activity against specific targets, guiding future synthetic efforts .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bicyclic Amine
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety contains a secondary amine that participates in alkylation and substitution reactions. In Search Result , the hydrochloride salt of the bicyclic amine reacts with bromoacetonitrile in DMSO to form a nitrile derivative via nucleophilic displacement. Similarly, reactions with chloro-methylated tetrazoles under microwave irradiation yield benzamide derivatives.
Example Reaction:
Key Conditions:
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Solvents: DMSO, acetonitrile
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Bases: DIPEA, triethylamine
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Microwave irradiation (140°C, 20 min)
Conjugate Addition to the Enone System
The α,β-unsaturated ketone is reactive toward nucleophiles (e.g., amines, thiols) via Michael addition. While direct data for this compound is unavailable, structurally similar enones undergo 1,4-addition.
Hypothetical Reaction:
Potential Nucleophiles:
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Primary/secondary amines
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Thiols
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Stabilized carbanions
Electrophilic Aromatic Substitution (EAS)
Predicted Reactivity:
-
Nitration: Low reactivity due to deactivation by fluorine.
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Halogenation: Possible under strong Lewis acid catalysis.
Reduction of the Enone
Catalytic hydrogenation or hydride reduction could saturate the double bond, yielding a ketone or alcohol.
Example Pathway:
Stereochemical Outcome:
-
Hydrogenation would produce a cis or trans diastereomer depending on catalyst selectivity.
Cycloaddition Reactions
The enone may act as a dienophile in Diels-Alder reactions. The electron-deficient double bond could react with electron-rich dienes.
Hypothetical Reaction:
Stability and Degradation
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Thermal Stability: Likely stable below 140°C (based on microwave-assisted reactions in ).
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pH Sensitivity: The amine may protonate in acidic conditions, altering solubility and reactivity.
Data Table: Observed Reactions of Structural Analogs
Key
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Bicyclic Core Modifications
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is central to this compound’s activity. Analogues with alternative heteroatoms or ring systems exhibit distinct properties:
- Thia-substituted variant : Replacing the oxygen atom in the bicyclic system with sulfur (e.g., 2-Thia-5-azabicyclo[2.2.1]heptan-3-one) increases lipophilicity and alters hydrogen-bonding capacity. This modification is linked to enhanced metabolic stability in preclinical studies .
Substituent Variations on the Aromatic Ring
The 2,5-difluorophenyl group in the target compound contrasts with related structures:
- Unsubstituted or mono-fluorinated phenyl rings: These analogues show reduced target engagement in kinase assays, highlighting the importance of difluorination for optimal steric and electronic interactions .
Enone Modifications
The α,β-unsaturated ketone is critical for covalent binding or Michael addition reactivity. Analogues with saturated ketones or ester replacements (e.g., 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol) lack this reactivity, resulting in reduced potency in enzymatic assays .
Key Data and Research Findings
Table 1: Comparative Analysis of Structural Analogues
Q & A
Q. Basic Research Focus
- NMR : H and C NMR are essential for confirming the (E)-configuration (via coupling constants Hz) and bicyclic scaffold integrity. NOESY can resolve ambiguities in stereochemistry.
- XRD : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and substituent orientation, as demonstrated for analogous difluorophenyl-bicyclic systems .
- HPLC-MS : Chiral stationary phases (e.g., amylose-based) assess enantiopurity, while UPLC-MS monitors degradation products.
Conflicting data (e.g., unexpected NOE correlations) should be cross-validated with computational methods like DFT-optimized structures .
How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity, stability, and biological target interactions?
Q. Advanced Research Focus
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone’s LUMO energy correlates with Michael acceptor reactivity, influenced by fluorine substituents .
- Molecular Dynamics : Simulate solvation effects on stability; polar aprotic solvents (e.g., DMSO) may stabilize the bicyclic core via hydrogen bonding.
- Docking : Use crystal structures of target enzymes (e.g., kinases) to model binding modes. The difluorophenyl group’s electrostatic potential map can guide SAR for selectivity .
What strategies ensure enantiomeric purity during synthesis, given the compound’s bicyclic chiral centers?
Q. Advanced Research Focus
- Chiral Pool Synthesis : Start from enantiomerically pure precursors like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, derived from trans-4-hydroxy-L-proline, to retain stereochemical integrity .
- Asymmetric Catalysis : Employ Pd-catalyzed allylic amination or organocatalytic methods to set stereocenters.
- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., camphorsulfonyl groups) to separate enantiomers .
How can researchers address contradictions in biological activity data across different assay systems?
Advanced Research Focus
Common contradictions arise from:
- Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects.
- Metabolic Instability : Pre-incubate with liver microsomes to identify degradation products (e.g., ketone reduction).
- Matrix Effects : Validate assays in cell-free vs. cellular systems; for example, fluorophenyl groups may quench fluorescence in FRET assays. Reference highlights organic degradation during prolonged experiments, necessitating fresh sample preparation and temperature control .
What role does X-ray crystallography play in confirming the compound’s structure and intermolecular interactions?
Advanced Research Focus
XRD reveals:
- Bicyclic Core Geometry : Bond lengths and angles (e.g., C-O-C in the oxazabicyclo system) deviate from ideal values due to ring strain.
- Packing Interactions : Fluorine atoms participate in C–H···F hydrogen bonds, stabilizing crystal lattices. For example, in (1S,4S)-2-(2,4-difluorophenyl)-5-tosyl-diazabicycloheptane, F···H-C contacts (2.3–2.5 Å) dominate .
- Conformational Flexibility : The prop-2-en-1-one moiety adopts a planar conformation, confirmed by torsional angles <5°.
How should pharmacological assays be designed to evaluate this compound’s target binding and off-target effects?
Q. Advanced Research Focus
- SPR/BLI : Measure binding kinetics (kₐ, kᵈ) to purified targets (e.g., kinases).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.
- Counter-Screening : Test against panels of related enzymes (e.g., cytochrome P450 isoforms) to assess selectivity.
- Metabolomics : Identify off-target effects via LC-MS-based profiling of treated vs. untreated cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
